molecular formula C10H13N3O2 B14837655 5-Cyclopropoxy-6-(methylamino)nicotinamide

5-Cyclopropoxy-6-(methylamino)nicotinamide

Cat. No.: B14837655
M. Wt: 207.23 g/mol
InChI Key: FYLBEZAPWQMTJI-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-(methylamino)nicotinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is a derivative of nicotinamide, which is an amide form of vitamin B3 (niacin). Nicotinamide derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-(methylamino)nicotinamide typically involves the condensation of 2-chloronicotinic acid with substituted amines under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or electrosynthesis . These methods offer advantages in terms of yield, purity, and environmental sustainability. Continuous flow synthesis allows for precise control of reaction parameters and can be easily scaled up for large-scale production. Electrosynthesis, on the other hand, utilizes electrochemical cells to drive the reaction, reducing the need for hazardous reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-(methylamino)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Comparison with Similar Compounds

5-Cyclopropoxy-6-(methylamino)nicotinamide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. The presence of the cyclopropoxy and methylamino groups enhances its ability to interact with various molecular targets and undergo diverse chemical reactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

5-cyclopropyloxy-6-(methylamino)pyridine-3-carboxamide

InChI

InChI=1S/C10H13N3O2/c1-12-10-8(15-7-2-3-7)4-6(5-13-10)9(11)14/h4-5,7H,2-3H2,1H3,(H2,11,14)(H,12,13)

InChI Key

FYLBEZAPWQMTJI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)C(=O)N)OC2CC2

Origin of Product

United States

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